molecular formula C14H8Br2O B3052152 2,7-Dibromoanthracen-9(10H)-one CAS No. 38917-92-9

2,7-Dibromoanthracen-9(10H)-one

Cat. No.: B3052152
CAS No.: 38917-92-9
M. Wt: 352.02 g/mol
InChI Key: HXSYTQDSHGNXHI-UHFFFAOYSA-N
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Description

2,7-Dibromoanthracen-9(10H)-one is an organic compound derived from anthracene, characterized by the presence of two bromine atoms at the 2 and 7 positions and a ketone group at the 9 position. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromoanthracen-9(10H)-one can be synthesized through the bromination of anthracene-9,10-dione. The typical procedure involves adding anthracene-9,10-dione to a solution of liquid bromine in acetic acid. The reaction mixture is heated to reflux at 80°C for 10 hours under an inert atmosphere. After the reaction is complete, the mixture is cooled, washed with water, and purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromoanthracen-9(10H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Various substituted anthracene derivatives.

    Reduction Products: 2,7-Dibromoanthracen-9-ol.

    Oxidation Products: Higher oxidation state anthracene derivatives.

Scientific Research Applications

2,7-Dibromoanthracen-9(10H)-one has several applications in scientific research:

    Organic Synthesis: Used as a precursor for synthesizing more complex organic molecules.

    Material Science: Employed in the development of organic semiconductors and electroluminescent materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,7-Dibromoanthracen-9(10H)-one involves its interaction with various molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. The compound can form reactive intermediates, such as radicals or carbocations, which can further react with other molecules. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

    9,10-Dibromoanthracene: Similar structure but with bromine atoms at the 9 and 10 positions.

    2,7-Dichloroanthracen-9(10H)-one: Chlorine atoms instead of bromine.

    Anthracene-9,10-dione: The parent compound without halogen substitution.

Uniqueness: 2,7-Dibromoanthracen-9(10H)-one is unique due to the specific positioning of the bromine atoms and the ketone group, which imparts distinct reactivity and properties. This makes it particularly useful in targeted organic synthesis and material science applications .

Properties

IUPAC Name

2,7-dibromo-10H-anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14(17)12(8)6-10/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSYTQDSHGNXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492757
Record name 2,7-Dibromoanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38917-92-9
Record name 2,7-Dibromoanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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